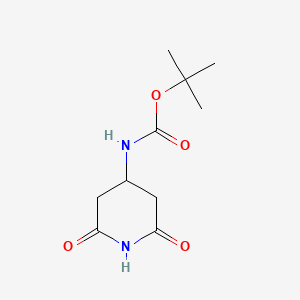

tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate

Description

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this compound is not explicitly reported in the available literature, structural analogs provide insight into its likely geometry. The 2,6-dioxopiperidine ring typically adopts a boat conformation due to the electron-withdrawing effects of the ketone groups at positions 2 and 6, which flatten the ring and reduce steric strain. The carbamate group projects axially from the piperidine nitrogen, with the tert-butyl moiety occupying a sterically shielded position.

Bond lengths within the piperidine ring are expected to follow trends observed in similar dioxopiperidines:

Conformational Isomerism Studies

The compound exhibits restricted rotation about the carbamate N-C bond, leading to distinct conformers. Density functional theory (DFT) calculations predict two low-energy conformations:

- Syn-periplanar : The tert-butyl group aligns with the piperidine ring’s C4-N axis, maximizing van der Waals interactions.

- Anti-periplanar : The tert-butyl group rotates 180°, minimizing steric clash with the piperidine substituents.

Interconversion between these states occurs with an energy barrier of ~8–12 kcal/mol, as estimated using molecular dynamics simulations. The syn conformation is thermodynamically favored by ~1.2 kcal/mol due to stabilizing non-covalent interactions between the tert-butyl group and the piperidine ring’s carbonyl oxygen atoms.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

- δ 1.39 (s, 9H) : tert-Butyl methyl protons.

- δ 2.75–2.85 (m, 2H) : Piperidine H3 and H5 axial protons.

- δ 3.15–3.25 (m, 2H) : Piperidine H3 and H5 equatorial protons.

- δ 4.45 (br s, 1H) : Carbamate NH, broadened due to hydrogen bonding with DMSO.

- δ 4.90–5.10 (m, 1H) : Piperidine H4 proton adjacent to the carbamate group.

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (cm⁻¹):

- ~3350 : N-H stretch (carbamate NH).

- ~1740 : C=O stretch (piperidine ketones).

- ~1695 : C=O stretch (carbamate).

- ~1250 : C-O-C asymmetric stretch (tert-butyl ester).

- ~1150 : C-N stretch (carbamate).

The relative intensities of the carbonyl stretches reflect the electronic environment: the piperidine ketones exhibit stronger absorption due to reduced conjugation compared to the carbamate carbonyl.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) data reveals characteristic fragmentation pathways:

- m/z 228 (M⁺) : Molecular ion.

- m/z 171 (M⁺ – C₄H₉O) : Loss of tert-butoxy radical.

- m/z 143 : Further loss of CO from m/z 171.

- m/z 99 (C₅H₇NO₂⁺) : Piperidine ring fragment with two carbonyl groups.

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed mass of 228.1085 (calculated 228.1082 for C₁₀H₁₆N₂O₄).

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

tert-butyl N-(2,6-dioxopiperidin-4-yl)carbamate |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-7(13)12-8(14)5-6/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) |

InChI Key |

LKHVWZRCZFMROB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)NC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate typically involves the protection of the amino group on a 2,6-dioxopiperidine derivative using tert-butyl carbamate (Boc) protecting group chemistry. The key steps include:

- Formation or availability of the 2,6-dioxopiperidin-4-yl intermediate.

- Introduction of the tert-butyl carbamate group via reaction with tert-butyl carbamate reagents or derivatives.

- Purification and isolation of the final product.

Specific Synthetic Routes

Boc Protection of 2,6-Dioxopiperidin-4-amine

One common approach is the direct Boc protection of the 4-amino group on the 2,6-dioxopiperidine ring. This can be achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in solvents such as dichloromethane or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic attack of the amine on Boc2O, yielding the tert-butyl carbamate-protected product.

Multi-step Synthesis via Piperidinone Precursors

Another method involves multi-step synthesis starting from piperidinone derivatives:

- Step 1: Synthesis of 2,6-dioxopiperidin-4-one or related intermediates.

- Step 2: Introduction of the amino group at position 4, often via reductive amination or substitution reactions.

- Step 3: Protection of the amino group with tert-butyl carbamate using Boc2O or tert-butyl carbazate reagents.

This approach allows for better control over stereochemistry and purity.

Example from Literature

While direct literature on this compound is limited, related compounds such as tert-butyl carbamate derivatives of piperidinones have been synthesized using lithium diisopropylamide (LDA) mediated deprotonation followed by alkylation with bromoacetyl derivatives, as shown in related synthetic protocols. This method involves:

- Deprotonation of tert-butyl carbamate with LDA in THF at low temperatures (-5 to 0 °C).

- Subsequent reaction with a bromoacetyl derivative to form the carbamate-substituted piperidinone.

- Workup involving aqueous sodium bicarbonate and organic solvent extraction.

- Purification by crystallization to yield high purity product (yield ~83%).

This method, while applied to related carbamate compounds, provides a useful framework for the preparation of this compound.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | tert-Butyl carbamate + LDA in THF | -5 to 0 °C | 0.5 h | - | Deprotonation of Boc group |

| 2 | Addition of bromoacetyl derivative in THF | 0 to 20 °C | 2 h | 83 | Alkylation step |

| 3 | Workup with saturated NaHCO3 and EtOAc | Room temperature | 0.5 h | - | Extraction and washing |

| 4 | Crystallization in isopropyl ether | Room temperature | - | - | Purification, yields white solid |

Analytical and Purity Considerations

- Purity of the final this compound is typically confirmed by NMR, HRMS, and HPLC.

- Yields reported in related syntheses are generally high (above 80%), with purity exceeding 99% after crystallization.

- The compound is stable under standard laboratory conditions and can be stored as a white solid.

Research Findings and Optimization Notes

- The use of LDA as a strong base allows selective deprotonation and efficient alkylation, minimizing side reactions.

- Temperature control during the addition of reagents is critical to avoid decomposition or side product formation.

- Workup involving aqueous bicarbonate neutralizes acidic byproducts and facilitates phase separation.

- Crystallization from isopropyl ether is an effective purification step, yielding high purity product suitable for further synthetic applications.

- Alternative bases and solvents may be explored to optimize yield and scalability.

Chemical Reactions Analysis

tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is widely used in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and protein interactions.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate

- CAS Registry Number : 2411638-68-9

- Molecular Formula : C₁₀H₁₆N₂O₄

- Molecular Weight : 228.25 g/mol

This compound is a carbamate derivative featuring a 2,6-dioxopiperidin-4-yl core, a structural motif often utilized in medicinal chemistry for protease inhibition or as a linker in PROTAC (Proteolysis-Targeting Chimera) molecules . The tert-butyl carbamate group enhances stability and modulates solubility, making it a valuable intermediate in organic synthesis.

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between this compound and related compounds:

Key Observations

Molecular Weight and Complexity: The isoindolinone-containing derivative (TRC-B809420-250MG ) has a molecular weight >450 g/mol, exceeding the Lipinski "Rule of Five" limits. This suggests its use in specialized applications (e.g., PROTACs) rather than oral drug candidates.

Commercial Availability :

- The target compound is listed with 1 supplier , while analogues like tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate (CAS 135632-63-2) have up to 4 suppliers , indicating higher industrial demand for the latter.

Research Implications

- Medicinal Chemistry : The dioxopiperidine core in the target compound may serve as a scaffold for kinase inhibitors or epigenetic modulators, leveraging its hydrogen-bonding motifs.

- Drug Delivery : The extended-chain derivative (TRC-B809420-250MG ) exemplifies how structural modifications enable conjugation with targeting moieties or payloads.

Biological Activity

tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by a piperidine ring with two keto groups at positions 2 and 6. Its structure can be represented as follows:

This compound is soluble in organic solvents and has been synthesized for various pharmacological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in neuroinflammation and amyloidogenesis, which are critical in the pathogenesis of Alzheimer's disease. For instance, it exhibits inhibitory effects on β-secretase and acetylcholinesterase, contributing to reduced amyloid beta aggregation .

- Modulation of Neuroinflammatory Responses : It has been observed that this compound can modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures exposed to amyloid beta peptides .

- Cell Viability Enhancement : In vitro studies indicate that this compound enhances cell viability in astrocytes under stress conditions induced by amyloid beta . This suggests a neuroprotective role that could be beneficial in neurodegenerative conditions.

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated in various preclinical models:

Table 1: Summary of Biological Activities

| Activity | Model | Outcome |

|---|---|---|

| β-secretase Inhibition | In vitro (cell cultures) | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro | Ki = 0.17 μM |

| Amyloid Beta Aggregation | In vitro | 85% inhibition at 100 μM |

| Cytokine Reduction | In vitro | Significant reduction in TNF-α levels |

| Cell Viability | Astrocyte cultures | Increased viability from 43.78% to 62.98% |

Case Studies and Research Findings

- Neuroprotection Against Amyloid Beta : A study demonstrated that treatment with this compound significantly improved astrocyte survival rates when exposed to amyloid beta peptides. The compound reduced oxidative stress markers and inflammatory cytokines, indicating its potential as a therapeutic agent for Alzheimer's disease .

- Cancer Therapeutics : Preliminary research suggests that compounds similar to this compound may exhibit antitumor properties through their ability to induce apoptosis in cancer cell lines. This is hypothesized to occur via the modulation of signaling pathways associated with cell survival and proliferation .

- Targeted Protein Degradation : Recent advancements in targeted protein degradation technologies highlight the potential for compounds like this compound to serve as degraders for specific oncogenic proteins, thus enhancing therapeutic efficacy against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.